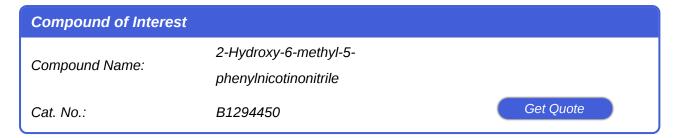


Technical Guide: Solubility and Stability of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework and best-practice methodologies for evaluating the solubility and stability of **2-Hydroxy-6-methyl-5-phenylnicotinonitrile**. As there is limited publicly available experimental data for this specific compound, the quantitative results and degradation pathways presented herein are illustrative and intended to serve as a guide for experimental design and data interpretation.

Introduction

2-Hydroxy-6-methyl-5-phenylnicotinonitrile is a substituted cyanopyridine derivative. The nicotinonitrile scaffold is of significant interest in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3] A thorough understanding of the physicochemical properties, particularly solubility and stability, is a critical prerequisite for the development of any new chemical entity for therapeutic use. These parameters directly influence bioavailability, formulation design, storage conditions, and shelf-life.

This technical guide outlines detailed experimental protocols for determining the aqueous and solvent solubility of **2-Hydroxy-6-methyl-5-phenylnicotinonitrile**, as well as its stability under forced degradation conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).



Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The following protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.[4]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the steps to determine the solubility of the target compound in various media.

2.1.1 Materials and Reagents

- 2-Hydroxy-6-methyl-5-phenylnicotinonitrile (purity >99%)
- Water (HPLC Grade)
- Phosphate Buffered Saline (PBS), pH 7.4
- 0.1 N Hydrochloric Acid (HCl), pH 1.2
- Acetate Buffer, pH 4.5
- Ethanol (ACS Grade)
- Dimethyl Sulfoxide (DMSO, ACS Grade)
- Acetonitrile (HPLC Grade)
- Formic Acid (ACS Grade)

2.1.2 Equipment

- Orbital shaker incubator
- Analytical balance

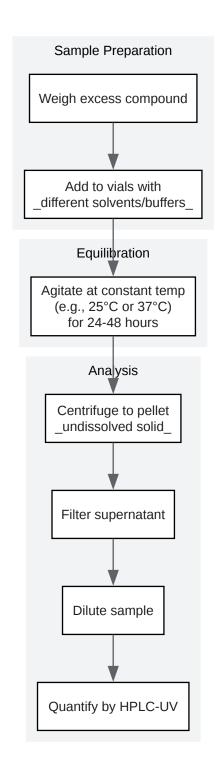






- Centrifuge
- pH meter
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Syringe filters (0.22 μm, PTFE or equivalent)
- Volumetric flasks and pipettes
- Glass vials with screw caps
- 2.1.3 Experimental Workflow





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Caption: Workflow for Thermodynamic Solubility Determination.

2.1.4 Procedure



- Add an excess amount of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile (e.g., 5-10 mg) to a
 glass vial. The presence of undissolved solid at the end of the experiment must be confirmed
 visually.[4]
- Add a known volume (e.g., 1 mL) of the desired solvent or buffer to the vial.
- Securely cap the vials and place them in an orbital shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
- After equilibration, allow the vials to stand to let the excess solid settle.
- Centrifuge the samples to pellet the remaining solid.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 μm syringe filter.
- Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Illustrative Solubility Data

The following table presents hypothetical solubility data for **2-Hydroxy-6-methyl-5- phenylnicotinonitrile**. This data illustrates the expected low aqueous solubility for a molecule with its structure, a common challenge for poorly soluble drugs.[5][6][7]



Solvent/Medium	Temperature (°C)	Hypothetical Solubility (μg/mL)
0.1 N HCl (pH 1.2)	25	5.2
Acetate Buffer (pH 4.5)	25	2.1
HPLC Grade Water	25	1.8
PBS (pH 7.4)	25	1.5
0.1 N HCl (pH 1.2)	37	8.9
PBS (pH 7.4)	37	2.5
Ethanol	25	150.7
DMSO	25	> 10,000

Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[8][9][10][11] The conditions outlined below are based on ICH guideline Q1A(R2).

Experimental Protocol: Forced Degradation

3.1.1 Stability-Indicating HPLC Method A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[12][13][14] A hypothetical reversed-phase HPLC method is described:

• Column: C18, 4.6 x 150 mm, 3.5 μm

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: Acetonitrile

Gradient: 5% to 95% B over 20 minutes

Flow Rate: 1.0 mL/min

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• Column Temperature: 30°C

Detection: UV at 254 nm

Injection Volume: 10 μL

3.1.2 Stress Conditions

- Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 N HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 N NaOH.
 Keep at room temperature for 4 hours.
- Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours.
- Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

3.1.3 Sample Analysis

- Prepare samples at a concentration of ~1 mg/mL.
- At specified time points, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples before dilution.
- Dilute the samples with mobile phase to a suitable concentration (~50 μg/mL).
- Analyze by the stability-indicating HPLC method.
- Calculate the percentage degradation and determine the relative retention times (RRT) of any degradation products.



Illustrative Forced Degradation Data

This table summarizes potential outcomes from a forced degradation study. Significant degradation is expected under basic and oxidative conditions due to the likely hydrolysis of the nitrile and susceptibility of the pyridine ring.

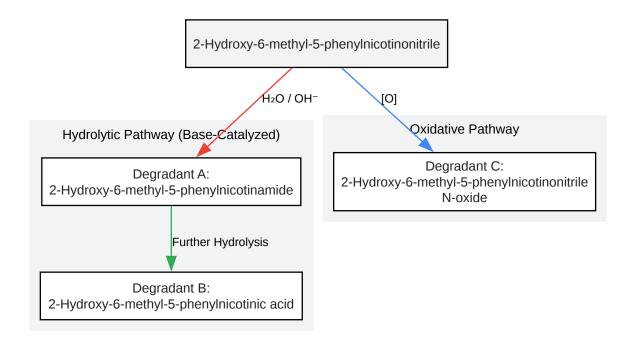
Stress Condition	Duration	Hypothetical Degradation (%)	Major Degradants (RRT)
0.1 N HCI, 60°C	24 h	~5%	DP1 (0.75)
0.1 N NaOH, RT	4 h	~35%	DP2 (0.62), DP3 (0.51)
3% H ₂ O ₂ , RT	24 h	~20%	DP4 (0.88), DP5 (1.15)
Thermal (80°C, solid)	72 h	<1%	Not Applicable
Photolytic (ICH Q1B)	-	~2%	Minor peaks observed

DP = Degradation Product; RRT = Relative Retention Time to the parent peak.

Proposed Degradation Pathway

Based on the chemical structure, the primary sites susceptible to degradation are the nitrile group and the electron-rich pyridine ring. A plausible degradation pathway involves hydrolysis of the nitrile to a carboxamide and subsequently to a carboxylic acid, particularly under basic conditions. Oxidation could lead to the formation of an N-oxide on the pyridine ring.





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Caption: Proposed Degradation Pathways for the title compound.

Conclusion

This guide provides a detailed framework for the systematic evaluation of the solubility and stability of **2-Hydroxy-6-methyl-5-phenylnicotinonitrile**. The experimental protocols are based on established scientific principles and regulatory guidelines, forming a solid foundation for the characterization of this and similar compounds. The illustrative data highlights the potential challenges, such as low aqueous solubility and susceptibility to hydrolytic and oxidative degradation, that researchers may encounter. Executing these studies is a mandatory step in the drug development process, providing critical data for formulation scientists and ensuring the quality, safety, and efficacy of the potential drug product.

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